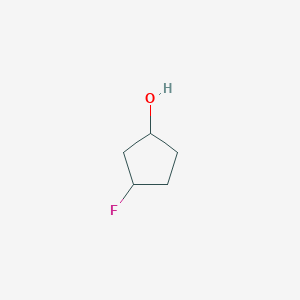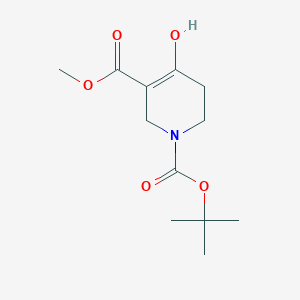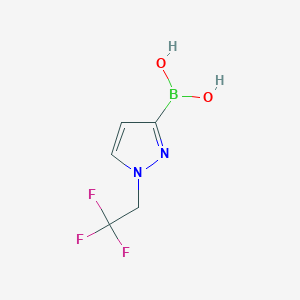
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties may lead to the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the boronic acid group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The trifluoroethyl group may also influence the compound’s reactivity and stability, contributing to its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares a similar pyrazole structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with different methyl substitutions on the pyrazole ring.
Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C5H6BF3N2O2 |
|---|---|
Molekulargewicht |
193.92 g/mol |
IUPAC-Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-1-4(10-11)6(12)13/h1-2,12-13H,3H2 |
InChI-Schlüssel |
FYLDAUHHVZSONP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C=C1)CC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


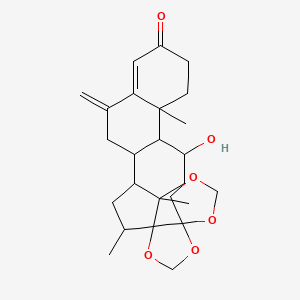
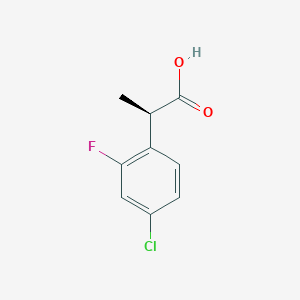
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
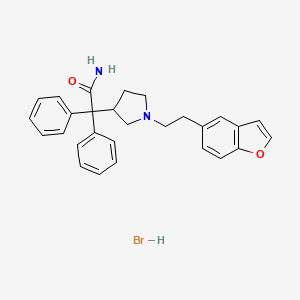
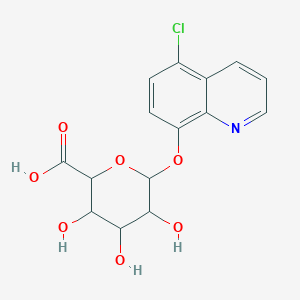
![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
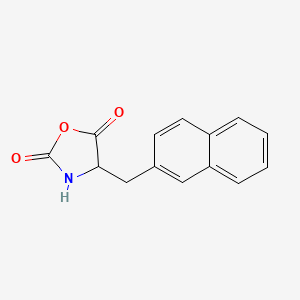
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
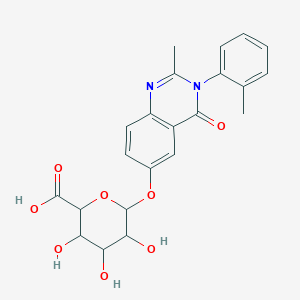
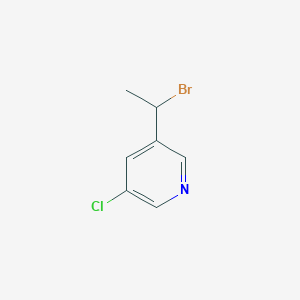
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
